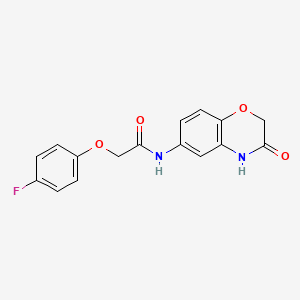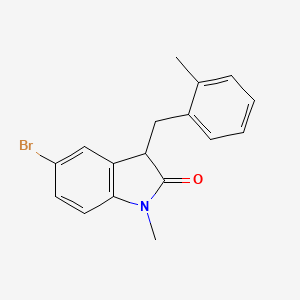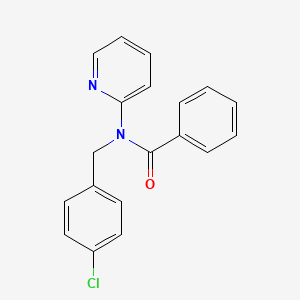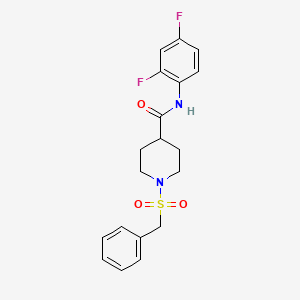![molecular formula C16H12BrN3O3 B11349040 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11349040.png)
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, an oxadiazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Coupling Reaction: : The final step involves coupling the bromophenyl-oxadiazole intermediate with 4-methoxybenzamide. This can be done using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It may interact with specific biological targets, leading to the development of new drugs for treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: Similar structure but lacks the oxadiazole ring.
4-methoxy-N-(4-nitrophenyl)benzamide: Contains a nitrophenyl group instead of a bromophenyl group.
N-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the methoxybenzamide moiety further enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H12BrN3O3 |
|---|---|
Molecular Weight |
374.19 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-8-4-11(5-9-13)16(21)18-15-14(19-23-20-15)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
InChI Key |
YLYSAZJGVVYWPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-methylbenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348963.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide](/img/structure/B11348966.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11348980.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11348987.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11348993.png)




![2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B11349017.png)

![Ethyl 4-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11349044.png)
![N-(3,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349045.png)
